5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
Description
This compound is a tetrahydroisoindole-dione derivative characterized by a bicyclic framework with 5,6-dimethyl substituents and a 3-(trifluoromethyl)phenyl group at the 2-position. The trifluoromethyl group enhances electronegativity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.
Properties
IUPAC Name |
5,6-dimethyl-2-[3-(trifluoromethyl)phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-9-6-13-14(7-10(9)2)16(23)21(15(13)22)12-5-3-4-11(8-12)17(18,19)20/h3-5,8,13-14H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQUBZOGUDYWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10387399 | |
| Record name | AC1MF3WG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6158-78-7 | |
| Record name | AC1MF3WG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10387399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
Key structural analogs differ in substituents on the isoindole-dione core and the aryl group at the 2-position. Below is a comparative analysis:
Key Differences and Implications
- Electronic Effects: The trifluoromethyl group in the target compound increases electron-withdrawing properties compared to the dimethylamino group in , which is electron-donating. This difference impacts binding affinity in biological targets (e.g., enzyme inhibition).
- Solubility: The dimethylamino analog exhibits higher water solubility due to its polar substituent, whereas the target compound’s trifluoromethyl group enhances lipid membrane permeability.
- Applications : The anhydride derivative is used in polymer chemistry, while the trifluoromethyl-containing analogs (target compound and ) are more likely to be explored in medicinal chemistry due to their bioactivity.
Q & A
Q. What are the optimal synthetic routes for laboratory-scale preparation of this compound?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Cycloaddition or cyclization : Use maleic anhydride derivatives with substituted phenylamines under acidic catalysis to form the isoindole-dione core.
- Functionalization : Introduce the 3-(trifluoromethyl)phenyl group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura) .
- Protection/Deprotection : Employ tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to prevent side reactions during dimethylation at the 5,6-positions.
- Key Considerations : Monitor reaction progress via TLC or HPLC, and optimize solvent polarity (e.g., DMF for coupling, THF for cyclization).
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer :
- NMR Spectroscopy : Use H/C NMR to verify substituent positions (e.g., trifluoromethyl group at C3-phenyl, dimethyl groups at C5/C6).
- HPLC-MS : Assess purity (>95%) and detect byproducts using reverse-phase C18 columns with acetonitrile/water gradients.
- X-ray Crystallography : Resolve stereochemistry of the tetrahydro-isoindole ring (e.g., 3a,4,7,7a configuration) .
- Physicochemical Properties : Measure LogP (octanol-water partition coefficient) via shake-flask method and polar surface area (PSA) using computational tools like Molinspiration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological targets?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with variations in the trifluoromethylphenyl group (e.g., halogen substitution) or isoindole-dione ring saturation.
- In Vitro Assays :
- Enzyme Inhibition : Screen against kinases or hydrolases using fluorescence-based assays.
- Binding Affinity : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with protein targets.
- Data Interpretation : Compare IC values and correlate substituent electronic effects (Hammett σ constants) with activity trends .
Q. How can contradictions between computational predictions and experimental reactivity data be resolved?
- Methodological Answer :
- Multi-level Computational Modeling :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., electrophilic substitution at the phenyl ring).
- MD Simulations : Assess solvent effects on reaction kinetics.
- Experimental Validation :
- Isotopic Labeling : Use F NMR to track trifluoromethyl group stability under acidic/basic conditions.
- Kinetic Studies : Perform time-resolved UV-Vis spectroscopy to compare experimental activation energies with computational values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
